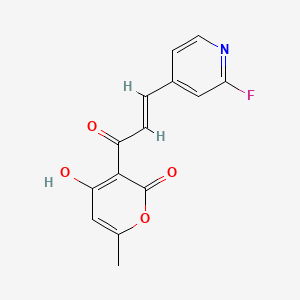

PPAR|A/GR modulator 1

Description

Overview of the Nuclear Receptor Superfamily and Transcriptional Regulation

The nuclear receptor superfamily consists of a large group of transcription factors that are essential for regulating a vast array of physiological processes, including metabolism, reproduction, and inflammation. nih.gov These proteins act as sensors for a variety of small, lipophilic signaling molecules such as steroid hormones, thyroid hormones, and dietary lipids. nih.govfrontiersin.org The defining characteristic of nuclear receptors is their ability to directly bind to DNA and control the expression of target genes. encyclopedia.pubmdpi.com

Structurally, nuclear receptors typically feature a highly conserved DNA-binding domain (DBD) with two zinc finger motifs that recognize and bind to specific DNA sequences known as hormone response elements (HREs). encyclopedia.pubmdpi.com They also possess a ligand-binding domain (LBD), which binds to their specific cognate ligands. This ligand binding induces a conformational change in the receptor, an allosteric process that dictates the recruitment of co-activator or co-repressor proteins. nih.gov This complex of the receptor, ligand, and co-regulators then modulates the transcriptional machinery to either activate or repress gene expression. nih.govencyclopedia.pub

The superfamily is broadly classified based on their dimerization and DNA-binding characteristics. mdpi.com For instance, Class I receptors, like steroid receptors, typically reside in the cytoplasm and translocate to the nucleus upon ligand binding, where they bind to palindromic HREs as homodimers. nih.gov Class II receptors, which include the PPARs, generally reside in the nucleus and form heterodimers with the Retinoid X Receptor (RXR) to regulate gene transcription. nih.govkoreamed.org Dysregulation of the signaling pathways controlled by these receptors is a hallmark of numerous diseases. encyclopedia.pubmdpi.com

Peroxisome Proliferator-Activated Receptors (PPARs) in Metabolic and Inflammatory Homeostasis

Peroxisome Proliferator-Activated Receptors (PPARs) are ligand-activated transcription factors within the nuclear receptor superfamily that play a central role in lipid and glucose metabolism, energy homeostasis, and the control of inflammatory responses. nih.govsmw.ch Three distinct isotypes have been identified: PPARα, PPARβ/δ, and PPARγ, each with a unique tissue distribution and specific physiological functions. smw.ch

PPARα (Alpha) is highly expressed in tissues with high rates of fatty acid catabolism, such as the liver, heart, muscle, and kidney. nih.govmdpi.com Its primary role is to stimulate the β-oxidative degradation of fatty acids for energy production, a process that is particularly crucial during periods of fasting. oup.com Natural ligands for PPARα include fatty acids and their derivatives, like eicosanoids. nih.gov Synthetic agonists, such as fibrate drugs, are used clinically to lower triglyceride levels. koreamed.orgnih.gov Beyond metabolism, PPARα has significant anti-inflammatory functions; evidence shows that its activation can inhibit the expression of pro-inflammatory genes by negatively interfering with signaling pathways like NF-κB. nih.gov

PPARγ (Gamma) is most prominently expressed in adipose tissue, where it is a master regulator of adipocyte differentiation and promotes the storage of lipids. nih.govsmw.ch It plays a critical role in improving insulin (B600854) sensitivity, and its synthetic agonists, the thiazolidinediones (TZDs), are used in the treatment of type 2 diabetes. smw.chplos.org

PPARβ/δ (Beta/Delta) is expressed ubiquitously and is involved in fatty acid oxidation, particularly in skeletal muscle. smw.chmdpi.com Its activation has been shown to improve lipid profiles and prevent obesity. mdpi.com

The interconnected functions of PPARs place them at the crossroads of metabolism and inflammation, making them key therapeutic targets for metabolic syndrome, a cluster of conditions that includes obesity, dyslipidemia, and insulin resistance, often accompanied by a state of chronic, low-grade inflammation. smw.chkubikat.org

Table 1: Overview of PPAR Isotypes and Their Primary Functions

| Isotype | Primary Tissues of Expression | Key Metabolic Functions | Key Inflammatory Role |

|---|---|---|---|

| PPARα | Liver, Heart, Muscle, Kidney nih.gov | Stimulates fatty acid oxidation, lipid catabolism, and gluconeogenesis mdpi.comoup.com | Exerts anti-inflammatory effects by repressing NF-κB signaling nih.gov |

| PPARγ | Adipose Tissue, Intestine nih.gov | Promotes adipocyte differentiation and lipid storage; enhances insulin sensitivity nih.govsmw.ch | Modulates inflammatory responses in immune cells researchgate.net |

| PPARβ/δ | Ubiquitous, especially skeletal muscle mdpi.com | Enhances fatty acid oxidation; improves lipid profiles mdpi.com | Suppresses macrophage-derived inflammation smw.ch |

Glucocorticoid Receptors (GRs) in Stress Physiology and Immune Regulation

The Glucocorticoid Receptor (GR) is a member of the steroid receptor class of the nuclear receptor superfamily and mediates the actions of glucocorticoids, such as cortisol. nih.gov These steroid hormones are produced by the adrenal glands, primarily in response to stress, as the end-product of the hypothalamic-pituitary-adrenal (HPA) axis. nih.govnih.gov GRs are expressed in nearly all human cells and are critical for maintaining homeostasis, both at rest and during stress. nih.govbioscientifica.com

Upon binding to a glucocorticoid ligand in the cytoplasm, the GR translocates into the nucleus. nih.gov There, it acts as a ligand-dependent transcription factor, modulating the expression of a wide range of target genes—potentially up to 10-20% of the human genome. nih.govnih.gov GR can regulate genes in two primary ways:

Transactivation: As a homodimer, the GR can directly bind to Glucocorticoid Response Elements (GREs) in the promoter regions of genes, typically leading to increased transcription. nih.gov This mechanism is responsible for many of the metabolic effects of glucocorticoids.

Transrepression: The GR monomer can suppress gene expression, often by physically interacting with and inhibiting other transcription factors, such as NF-κB and AP-1, which are key drivers of inflammation. researchgate.net This transrepression mechanism is central to the potent anti-inflammatory and immunosuppressive effects of glucocorticoids. nih.gov

Through these actions, GRs play a multifaceted role in physiology, influencing metabolism by regulating glucose and lipid availability, and profoundly shaping the immune response by suppressing the production of pro-inflammatory cytokines and inhibiting the function of immune cells. bioscientifica.combiorxiv.orgoup.com

Rationale for Dual Receptor Modulation in Complex Biological Systems

Many complex diseases, such as type 2 diabetes and metabolic syndrome, involve the dysregulation of multiple, interconnected signaling pathways. plos.org These conditions are often characterized by both metabolic imbalances (like insulin resistance and dyslipidemia) and chronic inflammation. nih.gov Targeting a single receptor or pathway may not be sufficient to address the multifaceted nature of the pathology and can sometimes lead to undesirable side effects. plos.orgresearchgate.net

This has led to the development of dual-modulator compounds that can simultaneously engage two different targets. The rationale for a dual PPARγ and GR modulator is based on the complementary and potentially synergistic roles these two receptors play in metabolism and inflammation. nih.gov

Complementary Therapeutic Effects: Combining the insulin-sensitizing and lipid-regulating properties of a PPARγ agonist with the potent anti-inflammatory effects of a GR modulator could offer a more comprehensive treatment for metabolic diseases. plos.orgresearchgate.net

Potential for Mitigating Side Effects: Glucocorticoid therapy is often limited by metabolic side effects. A dual agonist that provides balanced or partial activation of both GR and PPARγ might achieve the desired anti-inflammatory efficacy while the concurrent PPARγ activation helps to counteract or alleviate the adverse metabolic consequences of GR activation. researchgate.net

The compound PPARγ/GR modulator 1 (also identified as compound 11 in research) is a specific example of this strategy. nih.govmedchemexpress.com It was developed as a dual agonist that binds to and activates both PPARγ and GR. nih.gov The goal of such a compound is to stimulate the production of beneficial adipocytokines, like adiponectin and leptin, which are involved in regulating glucose and energy balance. nih.gov This dual-action approach represents a novel therapeutic strategy for metabolic diseases by integrating the control of both metabolic and inflammatory pathways. nih.govnih.gov

Table 2: Research Findings for PPARγ/GR modulator 1

| Parameter | Finding | Source |

|---|---|---|

| Compound Name | PPARγ/GR modulator 1 (also known as compound 11) | medchemexpress.com, nih.gov |

| Target Receptors | Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) and Glucocorticoid Receptor (GR) | medchemexpress.com, nih.gov |

| Mechanism of Action | Dual agonist | medchemexpress.com |

| Binding Affinity (Ki) | 3.3 μM for PPARγ; 33.6 μM for GR | ebiohippo.com, medchemexpress.com |

| Biological Activity | Stimulates the biosynthesis of adiponectin (EC50: 2.87 μM) and leptin (EC50: 2.82 μM) in human bone marrow mesenchymal stem cells. | medchemexpress.com, nih.gov |

| Therapeutic Potential | Investigated for use in metabolic diseases, such as diabetes. | medchemexpress.com, nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C14H10FNO4 |

|---|---|

Molecular Weight |

275.23 g/mol |

IUPAC Name |

3-[(E)-3-(2-fluoropyridin-4-yl)prop-2-enoyl]-4-hydroxy-6-methylpyran-2-one |

InChI |

InChI=1S/C14H10FNO4/c1-8-6-11(18)13(14(19)20-8)10(17)3-2-9-4-5-16-12(15)7-9/h2-7,18H,1H3/b3-2+ |

InChI Key |

FDUNJKZGKXZYCK-NSCUHMNNSA-N |

Isomeric SMILES |

CC1=CC(=C(C(=O)O1)C(=O)/C=C/C2=CC(=NC=C2)F)O |

Canonical SMILES |

CC1=CC(=C(C(=O)O1)C(=O)C=CC2=CC(=NC=C2)F)O |

Origin of Product |

United States |

Molecular Mechanisms of Action of Ppar|a/gr Modulator 1

Receptor Binding and Activation Profile

Characterization of Dual Agonism on PPARγ and Glucocorticoid Receptor by PPARγ/GR Modulator 1

PPARγ/GR modulator 1 has been identified as a dual modulator that binds to both PPARγ and the glucocorticoid receptor (GR). korea.ac.krnih.gov This was discovered through a target identification study following the observation that the compound stimulated the biosynthesis of both adiponectin and leptin in human bone marrow mesenchymal stem cells (hBM-MSCs). nih.gov The compound, also referred to as compound 11 in some studies, demonstrated potent stimulating activities for both adiponectin and leptin production. korea.ac.krnih.gov

The dual agonistic nature of this modulator is characterized by its binding affinities to both receptors. It exhibits a Ki value of 3.3 μM for PPARγ and 33.6 μM for the glucocorticoid receptor. medchemexpress.comebiohippo.com This indicates a higher affinity for PPARγ compared to GR. The compound's ability to activate both receptors suggests a potential for additive or synergistic effects, particularly in modulating inflammatory responses. korea.ac.kr Glucocorticoids are well-established anti-inflammatory agents, and recent studies have also highlighted the direct anti-inflammatory activities of PPARγ agonists. korea.ac.kr The co-modulation of both PPARγ and GR has been shown to improve various inflammatory responses in animal models. korea.ac.kr

Table 1: Binding Affinity and Bioactivity of PPARγ/GR Modulator 1

| Target Receptor | Binding Affinity (Ki) | Biological Activity | EC50 |

|---|---|---|---|

| PPARγ | 3.3 μM medchemexpress.comebiohippo.com | Adiponectin Biosynthesis Stimulation | 2.87 μM korea.ac.krnih.gov |

| Glucocorticoid Receptor (GR) | 33.6 μM medchemexpress.comebiohippo.com | Leptin Biosynthesis Stimulation | 2.82 μM korea.ac.krnih.gov |

This table summarizes the binding affinities (Ki) of PPARγ/GR modulator 1 to its target receptors, PPARγ and the Glucocorticoid Receptor, as well as its effective concentration (EC50) for stimulating the biosynthesis of adiponectin and leptin.

Molecular Recognition and Ligand-Binding Domain Interactions

The interaction of ligands with PPARγ and GR is a complex process involving specific structural features of both the modulator and the receptors' ligand-binding domains (LBDs).

The ligand-binding pockets (LBPs) of PPARs are notably large and flexible, often described as having a Y-shape, which allows them to accommodate a wide variety of ligands. plos.orgresearchgate.net The LBD of PPARs consists of a three-layer helical sandwich structure. researchgate.netmdpi.com The binding of an agonist ligand, like PPARγ/GR modulator 1, to the LBD induces a conformational change, particularly in the C-terminal activation function-2 (AF-2) helix (helix 12). mdpi.comnih.gov This change is crucial for the recruitment of coactivator proteins and subsequent gene transcription. nih.govsmw.ch

For the glucocorticoid receptor, ligand binding also induces conformational changes that facilitate its nuclear translocation and interaction with DNA and other transcription factors. frontiersin.orgbiorxiv.org The GR's LBD, upon binding to a ligand, exposes its nuclear localization sequence, leading to the dissociation of chaperone proteins and allowing for dimerization and nuclear import. frontiersin.org

The specific structural details of PPARγ/GR modulator 1 in complex with either PPARγ or GR LBDs are not yet fully elucidated in publicly available research. However, studies on similar dual modulators and individual receptor agonists provide a framework for understanding these interactions. For instance, the binding of sanguinarine, a dual PPARα/γ agonist, to the PPARα LBD involves a unique binding mode stabilized by a combination of hydrogen bonds and hydrophobic interactions. mdpi.com

While specific residues mediating the binding of PPARγ/GR modulator 1 have not been explicitly identified, studies on other PPAR and GR modulators highlight the importance of certain amino acids in ligand recognition and selectivity.

In PPARγ, residues within the LBD are critical for ligand interaction. For example, the binding of the agonist rosiglitazone (B1679542) involves interactions with specific amino acids that stabilize the active conformation of the receptor. researchgate.net The selectivity of ligands for different PPAR subtypes is often determined by subtle differences in the amino acid composition of their LBPs. plos.org For instance, two residues, Val312 and Ile328, have been identified as playing a special role in the selective binding of ligands to PPARδ. plos.org

For the glucocorticoid receptor, the interaction with ligands and the subsequent recruitment of cofactors are also mediated by specific residues. The type of dimer formed and the cofactors recruited appear to be determined by the specific gene sequence the receptor binds to. frontiersin.org

Conformational Changes Induced by Ligand Binding

The binding of an agonist to both PPARγ and GR induces significant conformational changes in the receptors, which are fundamental to their function as transcription factors.

For PPARγ, ligand binding initiates a conformational shift that leads to the dissociation of corepressor complexes and the recruitment of coactivator proteins. nih.gov This process is essential for the activation of transcription. nih.govmdpi.com The activated PPARγ then forms a heterodimer with the retinoid X receptor (RXR). tandfonline.com This heterodimerization is a key step, as the PPARγ-RXR complex is the transcriptionally active form that binds to specific DNA sequences called peroxisome proliferator response elements (PPREs). tandfonline.com The binding of the ligand stabilizes the LBD in an active conformation, a process that has been shown to be correlated with the activity of the ligand. biorxiv.org

Similarly, for the glucocorticoid receptor, ligand binding triggers a conformational change that allows the receptor to shed its associated chaperone proteins and translocate from the cytoplasm to the nucleus. biorxiv.orgfrontiersin.org Once in the nucleus, the activated GR can bind to glucocorticoid response elements (GREs) in the DNA as a homodimer, leading to the transactivation of target genes. frontiersin.org The binding of the ligand and subsequent conformational changes are also crucial for the GR's ability to interact with other transcription factors and modulate their activity. frontiersin.org

Transcriptional Regulation and Gene Expression Modulation

As a dual agonist, PPARγ/GR modulator 1 influences gene expression through the combined actions of PPARγ and GR. Both receptors are ligand-activated transcription factors that regulate the expression of a multitude of genes involved in metabolism, inflammation, and cellular differentiation. tandfonline.comfrontiersin.orgfrontiersin.org

Upon activation by a ligand, PPARγ forms a heterodimer with RXR, and this complex binds to PPREs in the regulatory regions of target genes. smw.chtandfonline.com This binding initiates the transcription of genes involved in various processes, including:

Adipogenesis and Lipid Metabolism: PPARγ is a master regulator of adipocyte differentiation and controls the expression of genes involved in lipid uptake and storage, such as CD36. tandfonline.comahajournals.org

Glucose Metabolism: It influences glucose homeostasis by regulating genes like glucose transporter 4 (GLUT4). tandfonline.com

Inflammation: PPARγ can modulate the expression of cytokines, balancing pro-inflammatory and anti-inflammatory mediators. tandfonline.com

The activated glucocorticoid receptor, on the other hand, typically functions as a homodimer that binds to GREs to regulate gene transcription. frontiersin.org GR can also modulate gene expression through protein-protein interactions with other transcription factors, such as NF-κB and AP-1, a process known as transrepression. frontiersin.orgresearchgate.net This mechanism is a key component of the anti-inflammatory effects of glucocorticoids.

The dual activation of both PPARγ and GR by a single modulator could lead to a complex and potentially synergistic regulation of gene expression. For instance, both receptors are known to inhibit the activity of the pro-inflammatory transcription factor NF-κB, suggesting that their combined activation could result in enhanced anti-inflammatory effects. korea.ac.krfrontiersin.org Research has shown that simultaneous activation of PPARα (a related PPAR isoform) and GR can lead to an additive repression of cytokine production. pnas.org

Heterodimerization with Retinoid X Receptor (RXR) and DNA Binding

A foundational step in the action of PPARα is its partnership with the Retinoid X Receptor (RXR). smw.ch PPARα functions as a ligand-activated transcription factor that forms a heterodimer with RXR. genecards.orgmdpi.comnih.gov This heterodimerization is an absolute prerequisite for the complex to bind effectively to DNA and subsequently regulate gene expression. smw.chgenecards.org The PPARα-RXR complex recognizes and binds to specific DNA sequences known as Peroxisome Proliferator-Responsive Elements (PPREs) located in the regulatory regions of target genes. smw.chnih.govoup.com The binding orientation is specific, with PPARα typically binding to the 5' half-site of the PPRE, while RXR occupies the 3' half-site. oup.com This DNA-bound state is the platform from which all subsequent transcriptional regulatory events are launched.

Recruitment Dynamics of Co-activators and Co-repressors

The transcriptional output of the PPARα/RXR heterodimer is finely tuned by its dynamic interaction with a suite of co-regulatory proteins. Depending on whether a ligand (like the modulator) is present, the heterodimer associates with either co-activator or co-repressor complexes.

Upon binding of an activating ligand, the PPARα/RXR heterodimer undergoes a conformational change. koreamed.orgmdpi.com This structural shift facilitates the dissociation of co-repressor proteins and promotes the recruitment of co-activator complexes. oup.comkoreamed.orgnih.gov These co-activators, such as those in the p160 family (e.g., SRC-1) and CBP/p300, possess histone acetyltransferase (HAT) activity, which remodels chromatin into a more open, transcriptionally permissive state. nih.gov

A particularly crucial co-activator in this context is the PPARγ co-activator 1-alpha (PGC-1α). nih.gov PGC-1α is a master regulator of energy metabolism and interacts robustly with PPARα to potently drive the expression of genes involved in fatty acid oxidation and mitochondrial biogenesis. nih.govmdpi.com The interaction between PGC-1α and PPARα is vital for the metabolic adaptations seen during fasting and is a key mechanism for enhancing cellular energy expenditure. mdpi.com

Table 1: Key Transcriptional Co-activators of PPARα

| Co-activator | Function | Reference |

|---|---|---|

| PGC-1α | Master regulator of mitochondrial biogenesis and fatty acid oxidation. | nih.govmdpi.com |

| CBP/p300 | Possesses histone acetyltransferase (HAT) activity, promoting chromatin accessibility. | nih.gov |

| SRC-1 | A member of the p160 steroid receptor coactivator family, facilitates transcriptional activation. | embopress.org |

| MED1 (TRAP220) | A subunit of the Mediator complex that bridges transcription factors with RNA polymerase II. | nih.gov |

In the absence of a ligand, the PPARα/RXR heterodimer remains bound to PPREs but acts as a transcriptional silencer. smw.choup.com This repressive state is maintained by the recruitment of a multi-protein co-repressor complex. oup.commdpi.com Key components of this complex include the Nuclear Receptor Co-repressor (NCoR) and Silencing Mediator for Retinoid and Thyroid hormone receptors (SMRT). nih.gov

These co-repressor proteins serve as a docking platform for histone deacetylases (HDACs). nih.gov The enzymatic activity of HDACs removes acetyl groups from histone tails, leading to chromatin condensation. This compact chromatin structure physically blocks the transcriptional machinery from accessing the gene promoter, thereby actively repressing gene expression. mdpi.comnih.gov The binding of an antagonist ligand can stabilize this repressive conformation. mdpi.com

Table 2: Key Transcriptional Co-repressors of PPARα

| Co-repressor | Function | Reference |

|---|---|---|

| NCoR | Nuclear Receptor Co-repressor; recruits histone deacetylases (HDACs) to silence gene expression. | nih.gov |

| SMRT | Silencing Mediator for Retinoid and Thyroid hormone receptors; forms a repressive complex with HDACs. | nih.gov |

| RIP140 | Competes with co-activators to repress the activity of various nuclear receptors, including PPARs. | nih.gov |

Regulation of Peroxisome Proliferator-Responsive Elements (PPREs)

The specificity of PPARα-mediated gene regulation is conferred by the PPREs within the genome. PPREs are characterized by a direct repeat of the consensus hexanucleotide sequence AGGTCA, separated by a single nucleotide, a configuration known as a DR-1 element. nih.gov The PPARα/RXR heterodimer binds to these PPREs, and upon ligand activation, initiates the transcription of a vast array of target genes. smw.chnih.gov These genes are predominantly involved in lipid homeostasis, including fatty acid transport, activation, and oxidation in both mitochondria and peroxisomes. oup.comfrontiersin.org

Table 3: Example Genes Regulated by PPARα via PPREs

| Gene | Protein Product | Function | Reference |

|---|---|---|---|

| ACOX1 | Acyl-CoA Oxidase 1 | Rate-limiting enzyme in peroxisomal β-oxidation. | frontiersin.org |

| CPT1 | Carnitine Palmitoyltransferase 1 | Essential for mitochondrial fatty acid β-oxidation. | frontiersin.org |

| APOA1/APOA2 | Apolipoprotein A1/A2 | Key components of high-density lipoprotein (HDL). | nih.gov |

| HMGCS2 | Mitochondrial HMG-CoA Synthase | Key enzyme in ketogenesis. | oup.com |

| FGF21 | Fibroblast Growth Factor 21 | Regulates metabolic fuel homeostasis during ketosis. | oup.com |

Comprehensive Transcriptomic Analysis of Modulator-Induced Gene Expression Signatures

Whole-genome transcriptomic analyses, such as microarray and RNA-sequencing, have been instrumental in mapping the comprehensive gene expression signatures induced by PPARα activation. These studies reveal that PPARα regulates a broad spectrum of biological processes far beyond lipid metabolism. nih.govnih.gov

In the liver, activation of PPARα significantly alters gene clusters related to fatty acid metabolism, ketogenesis, and lipoprotein metabolism. nih.govplos.org Transcriptomic profiling in cardiac muscle has shown that PPARα also modulates genes involved in immune response, inflammation, and extracellular matrix remodeling. nih.gov For instance, a study on PPARα-null mice subjected to pressure overload revealed significant changes in the expression of genes related to immune and inflammatory signaling pathways compared to wild-type mice. nih.gov This highlights the role of PPARα as a modulator of inflammation in cardiac tissue. nih.gov Furthermore, comparative transcriptomic studies have identified both conserved and species-specific target genes, providing insights into the differential effects of PPARα modulators in rodents versus humans. oup.com

Table 4: Summary of Transcriptomic Findings for PPARα Activation

| Model System | Key Findings | Reference |

|---|---|---|

| Mouse Liver | Regulation of genes in lipid metabolism, ketogenesis, and inflammation. Identified novel targets in amino acid metabolism and circadian rhythm. | nih.govplos.org |

| Mouse Heart (Pressure Overload) | Modulated genes related to immune response, oxidative stress, and inflammatory signaling pathways, in addition to lipid metabolism. | nih.gov |

| Primary Mouse Hepatocytes | High concordance between transcriptomic responses to prototypical PPARα agonists and other activators, confirming a shared mode of action. | oup.com |

Intracellular Crosstalk with Other Signaling Pathways and Transcription Factors

The function of PPARα is not isolated but is integrated within a complex network of intracellular signaling pathways. PPARα engages in significant crosstalk with other transcription factors, which can either enhance or antagonize its activity. This is particularly relevant for a PPARα/GR modulator, which is designed to engage both pathways.

A major mechanism of PPARα's anti-inflammatory action is its ability to negatively interfere with pro-inflammatory transcription factors like Nuclear Factor-kappa B (NF-κB), Activator Protein-1 (AP-1), and Signal Transducers and Activators of Transcription (STATs). nih.govmdpi.com This trans-repression occurs through protein-protein interactions that prevent these factors from binding to their target DNA sequences and activating inflammatory gene expression. frontiersin.orgmdpi.com

Crucially, there is significant crosstalk between PPARα and the Glucocorticoid Receptor (GR). Studies have shown that both receptors can co-localize on chromatin and co-regulate genes involved in lipid and glucose metabolism. sdu.dk Simultaneous activation of PPARα and GR can lead to an enhanced or additive repression of inflammatory gene expression, such as that of interleukin-6 (IL-6). oup.comfrontiersin.org This synergistic anti-inflammatory effect may involve mechanisms like interfering with the activity of upstream kinases such as Mitogen- and Stress-activated protein Kinase-1 (MSK1), which is involved in the NF-κB signaling pathway. frontiersin.org The GR can also induce the transcription of the PPARA gene itself, creating a feed-forward loop of metabolic regulation. sdu.dk

Table 5: Key Interacting Transcription Factors and Signaling Pathways

| Interacting Factor/Pathway | Nature of Crosstalk | Consequence | Reference |

|---|---|---|---|

| Glucocorticoid Receptor (GR) | Co-localization on chromatin; synergistic repression of inflammatory genes. | Enhanced anti-inflammatory effects; regulation of metabolic genes. | oup.comsdu.dkfrontiersin.org |

| NF-κB | Trans-repression via protein-protein interaction. | Inhibition of pro-inflammatory gene expression. | frontiersin.orgnih.govmdpi.com |

| AP-1 | Trans-repression via protein-protein interaction. | Attenuation of inflammatory responses. | frontiersin.orgmdpi.com |

| Estrogen-Related Receptor α (ERRα) | Protein-protein interaction strengthened by PGC1α. | Modulates PPARα transcriptional activity on target genes like PDK4. | researchgate.netbiorxiv.org |

Table 6: Compound Names Mentioned

| Compound Name |

|---|

| Fenofibrate (B1672516) |

| GW7647 |

| Rosiglitazone |

| Acetaminophen |

| d-galactosamine |

| Clofibrate (B1669205) |

| Gemfibrozil |

| Pemafibrate (B1668597) |

| Wy14643 |

Antagonistic Interactions with Pro-inflammatory Transcription Factors (e.g., NF-κB, AP-1, STATs)

A primary mechanism underlying the anti-inflammatory effects of PPARα/GR modulator 1 is its ability to antagonize key pro-inflammatory transcription factors, including Nuclear Factor-κB (NF-κB), Activator Protein-1 (AP-1), and Signal Transducers and Activators of Transcription (STATs). nih.govmdpi.comoup.com By inhibiting these central regulators of inflammatory gene expression, the modulator effectively dampens the production of cytokines, chemokines, and other mediators of inflammation. smw.chnih.gov This transrepression activity is a cornerstone of its therapeutic potential. nih.govnih.gov

The modulator facilitates direct physical interactions between PPARα/GR and components of the NF-κB and AP-1 complexes. ahajournals.orgresearchgate.net Activated PPARα can physically bind to the p65 subunit of NF-κB and the c-Jun component of the AP-1 complex. nih.govfrontiersin.org This interaction sequesters these transcription factors, preventing them from binding to their respective DNA response elements on the promoters of inflammatory genes, such as Interleukin-6 (IL-6). frontiersin.orgnih.govnih.gov

Research indicates that co-activation of PPARα and GR leads to an enhanced repressive effect. frontiersin.orgfrontiersin.org In-vitro studies support the formation of a ternary complex between PPARα, GR, and the p65 subunit of NF-κB, suggesting a non-competitive interaction that amplifies the inhibition of NF-κB activity. frontiersin.org This direct binding and mutual cross-inhibition represent a significant pathway for suppressing inflammatory gene transcription. nih.govahajournals.org

Table 1: Summary of Direct Protein-Protein Interactions

| Interacting Proteins | Mechanism of Action | Consequence | Supporting Findings |

|---|---|---|---|

| PPARα and NF-κB (p65 subunit) | Direct binding of activated PPARα to the Rel Homology Domain (RHD) of p65. nih.gov | Sequesters p65, preventing its binding to the IL-6 promoter. nih.gov | Blocks IL-1-induced IL-6 production. nih.gov |

| PPARα and AP-1 (c-Jun component) | Direct binding of activated PPARα to the N-terminal JNK-responsive part of c-Jun. frontiersin.orgnih.gov | Sequesters c-Jun, interfering with the AP-1 signaling pathway. nih.gov | Inhibits thrombin-activated gene expression. nih.gov |

| PPARα, GR, and NF-κB (p65) | Formation of a physical complex involving all three transcription factors. frontiersin.org | Enhanced, synergistic repression of NF-κB-driven gene expression. frontiersin.orgfrontiersin.org | Additive downregulation of inflammatory genes. frontiersin.org |

Beyond direct binding, PPARα/GR modulator 1 exerts its influence through indirect mechanisms that disrupt pro-inflammatory signaling cascades. Activation of PPARα can lead to the increased expression of NF-κB inhibitor alpha (IκBα). nih.govahajournals.org IκBα is a key protein that sequesters NF-κB in the cytoplasm, thereby blocking its translocation to the nucleus and subsequent activation of target genes. ahajournals.org

Furthermore, PPARα activation interferes with signal-transducing proteins by inhibiting the phosphorylation of critical kinases in inflammatory pathways. nih.gov For instance, the PPARα agonist Fenofibrate has been shown to down-regulate the IL-6 receptor components, which in turn reduces the phosphorylation and activation of STAT3 and c-Jun. nih.gov This disruption at an early stage of the signaling cascade effectively prevents the downstream inflammatory response.

Table 2: Mechanisms of Indirect Signaling Modulation

| Signaling Pathway | Indirect Mechanism | Effect |

|---|---|---|

| NF-κB Pathway | Upregulation of IκBα expression. nih.govahajournals.org | Cytosolic retention of NF-κB, preventing nuclear translocation and activity. ahajournals.org |

| JAK-STAT Pathway | Down-regulation of IL-6 receptor components (gp80, gp130). nih.gov | Reduced phosphorylation and activation of STAT3. nih.gov |

| MAPK/JNK Pathway | Interference with phosphorylation of MAP-kinase cascade members. nih.gov | Inhibition of stress-activated protein kinase (SAPK)/c-Jun N-terminal kinase (JNK) and p65 phosphorylation. nih.gov |

Regulatory Interplay with Orphan Nuclear Receptors (e.g., Estrogen-Related Receptor α)

The actions of a PPARα/GR modulator are also intertwined with the function of orphan nuclear receptors, particularly the Estrogen-Related Receptor α (ERRα). ERRα is a key regulator of cellular energy metabolism, especially in tissues with high energy demands like the heart and skeletal muscle. nih.govnih.gov

A significant interaction involves the direct regulation of PPARα expression by ERRα. Studies have demonstrated that ERRα can bind directly to the promoter region of the PPARα gene, thereby activating its transcription. nih.gov This places ERRα upstream in a regulatory circuit that directs metabolic gene programs, in part by controlling the levels of PPARα. nih.gov Conversely, another layer of regulation exists where a complex of PPARα and SIRT1 can competitively bind to the ERRα response element, leading to the repression of ERR-driven gene expression, such as those involved in mitochondrial respiration. frontiersin.org This bidirectional crosstalk highlights a complex regulatory network controlling energy homeostasis.

Cellular and Subcellular Effects of Ppar|a/gr Modulator 1

Impact on Lipid Metabolism and Energy Homeostasis

The primary role of PPARα is to act as a master regulator of lipid metabolism, particularly in tissues with high rates of fatty acid oxidation like the liver, heart, and skeletal muscle. mdpi.comoup.com The glucocorticoid receptor also plays a significant role in energy substrate mobilization and storage. A dual modulator, therefore, exerts profound control over the body's energy balance.

PPARα/GR modulator 1, through its action on PPARα, orchestrates the expression of a wide array of genes involved in the catabolism of fatty acids. nih.gov Activation of PPARα upregulates genes responsible for every step of the fatty acid oxidation (FAO) pathway, from cellular uptake to mitochondrial and peroxisomal degradation. mdpi.comnih.gov This includes enhancing the transport of fatty acids across the cell membrane by upregulating transporters like fatty acid translocase (CD36). nih.gov

Once inside the cell, fatty acids are activated to acyl-CoA esters, a step also under PPARα control. nih.gov The subsequent transport of these activated fatty acids into the mitochondria for β-oxidation is facilitated by the carnitine shuttle system, whose components, including carnitine palmitoyltransferase 1 (CPT1) and carnitine palmitoyltransferase 2 (CPT2), are direct PPARα target genes. mdpi.comoup.com Within the mitochondria and peroxisomes, PPARα activation induces the expression of numerous acyl-CoA dehydrogenases and other enzymes required for the breakdown of fatty acids into acetyl-CoA, which can then be used for energy production. jci.orgmdpi.com During fasting, this process is crucial for providing energy to extrahepatic tissues through the production of ketone bodies. jci.orgnih.gov

| Process | Key Genes Regulated by PPARα Activation | Function |

|---|---|---|

| Fatty Acid Uptake & Transport | CD36, FATP, LPL | Facilitate the entry of fatty acids into cells. nih.gov |

| Fatty Acid Activation | Acyl-CoA Synthetase (ACS) | Converts fatty acids to their active acyl-CoA form. nih.gov |

| Mitochondrial Import | CPT1, CPT2, Slc25a20 | Shuttle long-chain fatty acids into the mitochondria. mdpi.com |

| Mitochondrial β-Oxidation | ACADVL, ACOX1, EHHADH | Catalyze the sequential breakdown of fatty acyl-CoAs. oup.comnih.gov |

| Peroxisomal β-Oxidation | ACOX1 | Breakdown of very long-chain and branched-chain fatty acids. mdpi.comnih.gov |

| Ketogenesis | HMGCS2 | Rate-limiting enzyme in ketone body synthesis during fasting. jci.org |

While PPARγ is recognized as the master regulator of adipogenesis (the formation of adipocytes from precursor cells), PPARα also plays a distinct role in modulating adipose tissue biology. mdpi.comnih.gov Activation of PPARα tends to reduce fat accumulation and adiposity. nih.gov Studies using adipose-specific PPARα knockout mice have shown that the absence of PPARα in fat cells leads to increased lipogenesis and adipocyte tissue expansion. nih.gov

Therefore, PPARα/GR modulator 1 is expected to influence adipocyte differentiation and function. The PPARα component may act to limit excessive lipid storage in adipocytes by promoting fatty acid oxidation, thereby reducing adipocyte hypertrophy. plos.org The GR component can have more complex effects, as glucocorticoids are known to promote the differentiation of preadipocytes and can contribute to visceral fat accumulation.

The net effect of a PPARα/GR dual modulator on glucose homeostasis is complex, arising from the distinct and sometimes opposing actions of the two receptors.

PPARα activation can improve glucose homeostasis and insulin (B600854) sensitivity, primarily by increasing fatty acid β-oxidation, which reduces the accumulation of lipids in non-adipose tissues like the liver and muscle, thereby alleviating lipotoxicity-induced insulin resistance. nih.gov However, during fasting, PPARα is a key factor in promoting hepatic gluconeogenesis (the synthesis of glucose), which is essential for maintaining blood glucose levels. nih.govjci.org PPARα activation also induces the expression of pyruvate (B1213749) dehydrogenase kinase 4 (PDK4), which inhibits glucose oxidation in favor of fatty acid utilization. nih.govbiorxiv.org

On the other hand, activation of the glucocorticoid receptor is well-known to raise blood glucose levels by strongly promoting hepatic gluconeogenesis and inhibiting glucose uptake in peripheral tissues, contributing to insulin resistance. A dual modulator must therefore carefully balance these activities. The integrated action could potentially enhance the beneficial effects on lipid metabolism via PPARα while requiring careful consideration of the GR-mediated effects on glucose levels.

Modulation of Adipogenesis and Adipocyte Differentiation

Immunomodulatory and Anti-inflammatory Actions

Both PPARα and GR are potent suppressors of inflammation. Their combined activation by a single modulator results in a robust anti-inflammatory profile through multiple, cooperative mechanisms. nih.govfrontiersin.org

PPARα/GR modulator 1 exerts significant control over the function of various immune cells, including macrophages and T cells. A primary anti-inflammatory mechanism for both receptors is the negative regulation of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). oup.comfrontiersin.orgnih.gov This "transrepression" does not involve direct binding to DNA but rather protein-protein interactions that interfere with the ability of these factors to activate the expression of inflammatory genes, including those for cytokines like TNF-α and IL-6. nih.govnih.gov

In macrophages, PPARα activation can influence cellular polarization, promoting a shift away from the pro-inflammatory M1 phenotype towards the anti-inflammatory M2 phenotype, which is involved in tissue repair. nih.gov It also enhances the phagocytic (engulfing) capacity of macrophages, contributing to the clearance of pathogens and cellular debris. mdpi.comnih.gov

In T cells, PPARα activation has been shown to favor a Th2-type immune response over a Th1 response and can inhibit the differentiation of pro-inflammatory Th17 cells. nih.gov

The cooperation between PPARα and GR has been observed to produce additive anti-inflammatory effects. nih.govfrontiersin.org Studies in inflamed hepatocytes demonstrated that co-activation of both receptors led to a greater downregulation of inflammatory genes and proteins (e.g., CCL2, IL-6) than activation of either receptor alone. nih.govfrontiersin.org This synergy suggests that a dual modulator could be highly effective in controlling inflammatory responses by targeting multiple, complementary pathways.

| Immune Cell/Process | Effect of PPARα/GR Modulator 1 Activation | Underlying Mechanism |

|---|---|---|

| General Inflammation | Suppression of pro-inflammatory gene expression (e.g., TNF-α, IL-6). | Transrepression of NF-κB and AP-1 transcription factors by both PPARα and GR. oup.comnih.govnih.gov |

| Macrophages | Promotes polarization to anti-inflammatory M2 phenotype. | PPARα activation influences macrophage differentiation pathways. nih.gov |

| Macrophages | Enhances phagocytosis. | PPARα-dependent increase in the capacity to engulf pathogens and debris. nih.gov |

| T Cells | Inhibits Th1 and Th17 differentiation; promotes Th2 responses. | PPARα modulates the activity of transcription factors that determine T cell lineage. nih.gov |

| Hepatocytes (inflamed) | Additive suppression of inflammatory cytokine production (e.g., CCL2, IL-6). | Cooperative action of PPARα and GR on inflammatory gene programs. nih.govfrontiersin.org |

Inhibition of Pro-inflammatory Cytokine Production

A key anti-inflammatory mechanism of the PPARα/GR modulator is its ability to suppress the production of pro-inflammatory cytokines. Activation of PPARα has been consistently shown to inhibit the secretion of key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in various cell types, including macrophages and astrocytes. nih.govnih.govfrontiersin.org This inhibition is often achieved through the antagonism of major inflammatory transcription factors like NF-κB and AP-1. mdpi.comresearchgate.net

Effects on Cell Survival, Proliferation, and Differentiation in Specific Non-Immune Cell Types

Beyond the immune system, PPARα activation also influences the behavior of various non-immune cell types. For instance, in keratinocytes, ligand activation of PPARβ/δ, a related receptor, has been found to induce terminal differentiation and inhibit proliferation, suggesting a potential role for PPAR modulators in skin disorders characterized by altered cell growth. scilit.com Furthermore, PPARs are known to play roles in adipocyte differentiation and lipid metabolism. nih.gov While specific data on the "PPARα/GR modulator 1" on non-immune cell survival, proliferation, and differentiation is still emerging, the known functions of PPARα and glucocorticoids suggest potential impacts on cellular processes in tissues such as the liver, adipose tissue, and skin.

Data Tables

Table 1: Effects of PPARα Activation on Immune Cell Functions

| Cell Type | Effect of PPARα Activation | Key Molecules/Pathways Involved |

|---|---|---|

| Macrophages | Promotes M2 polarization, decreases M1 phenotype | Increased Arginase I, Ym1, CD206, TGFβ; Decreased NOS2 |

| T-helper Cells | Suppresses Th1/Th17 differentiation, promotes Treg development | Inhibition of IL-6/STAT3/RORγt pathway |

| Langerhans Cells | Inhibits maturation, migration, and T-cell stimulation | Downregulation of maturation markers |

| Mast Cells | Reduces accumulation and activation | - |

Table 2: Impact of PPARα Activation on Inflammatory Processes

| Inflammatory Process | Effect of PPARα Activation | Key Molecules/Pathways Involved |

|---|---|---|

| Cytokine Production | Inhibition of pro-inflammatory cytokines | Decreased TNF-α, IL-6, IL-1β via NF-κB and AP-1 antagonism |

| Leukocyte Recruitment | Reduced leukocyte adhesion and emigration | Downregulation of VCAM-1, ICAM-1, E-selectin |

Influence on Keratinocyte Differentiation and Epidermal Barrier Integrity

Activation of PPARα plays a significant role in epidermal homeostasis by promoting the differentiation of keratinocytes and enhancing the integrity of the epidermal barrier. nih.govnih.gov Research has demonstrated that PPARα activators stimulate the expression of key structural proteins that are crucial for the formation of the cornified layer of the epidermis. nih.gov

Studies have shown that topical application of PPARα activators leads to an increase in the expression of proteins such as involucrin (B1238512), loricrin, and profilaggrin-filaggrin. nih.gov These proteins are essential components of the cornified envelope and are markers of terminal keratinocyte differentiation. The stimulation of these proteins contributes to the strengthening of the epidermal barrier, which is critical for preventing water loss and protecting against external insults. nih.govnih.gov

Furthermore, the activation of all three PPAR isotypes, including PPARα, has been shown to improve the recovery of the skin's barrier function after acute disruption. nih.gov This is achieved through the induction of epidermal lipid synthesis, including ceramides, which are vital for maintaining the barrier's structural and functional integrity. nih.gov In cultured human keratinocytes, PPARα activators have been observed to increase involucrin mRNA levels, further supporting the role of PPARα in promoting the differentiation process. nih.gov Experiments utilizing PPARα-deficient mice have confirmed that these effects are specifically mediated through the PPARα receptor. nih.gov

Table 1: Effects of PPARα Activation on Epidermal Proteins

| Protein | Effect of PPARα Activation | Function in Epidermis |

|---|---|---|

| Involucrin | Increased expression nih.gov | Component of the cornified envelope, marker of terminal differentiation. nih.gov |

| Loricrin | Increased expression nih.gov | Major protein component of the cornified envelope, contributes to barrier function. nih.gov |

| Profilaggrin-filaggrin | Increased expression nih.gov | Aggregates keratin (B1170402) filaments, important for stratum corneum compaction. nih.gov |

| Ceramides | Increased synthesis nih.gov | Key lipid molecules for maintaining the permeability barrier of the skin. nih.gov |

Modulation of Cellular Viability and Proliferation in Preclinical Cancer Models (e.g., Breast Cancer, Melanoma Cell Lines)

The role of PPARα modulation in cancer is complex, with studies reporting both pro-proliferative and anti-proliferative effects depending on the cancer type and cellular context.

In the context of breast cancer , some studies have indicated that PPARα activation can promote the proliferation of human breast cancer cell lines. nih.gov For instance, it has been suggested that leptin and glucose can stimulate breast cancer proliferation through the upregulation of PPARα. nih.gov Conversely, other research has demonstrated that PPARα agonists like fenofibrate (B1672516) and clofibrate (B1669205) can reduce the proliferation of certain breast cancer cells, including triple-negative and inflammatory breast cancer cell lines. nih.gov The differing outcomes may be attributable to the specific breast cancer cell lines used and the concentrations of the modulators. nih.gov In some breast cancer cells, activated PPARα has been shown to exert anti-proliferative effects by regulating genes involved in cell cycle control and lipid metabolism. nih.gov

Regarding melanoma , research has suggested that PPARα antagonists may have therapeutic potential. nih.gov The use of a PPARα antagonist, NXT629, has been shown to inhibit tumor growth in preclinical models of melanoma. nih.gov In contrast, some studies on melanoma cell lines have not found significant anti-proliferative effects with PPARα agonists. nih.gov However, it has been noted that both PPARα and PPARγ agonists can inhibit the proliferation of normal human melanocytes in a dose-dependent manner. nih.gov

The table below summarizes findings from various preclinical studies on the effect of PPARα modulation on cancer cell lines.

Table 2: Effects of PPARα Modulation on Cancer Cell Lines

| Cell Line Type | Modulator Type | Observed Effect on Proliferation/Viability |

|---|---|---|

| Human Breast Cancer | Agonist (General) | Increased proliferation in some models. nih.gov |

| Triple-Negative Breast Cancer | Agonist (Fenofibrate) | Reduced proliferation. nih.gov |

| Inflammatory Breast Cancer | Agonist (Clofibrate) | Reduced proliferation. nih.gov |

| B16 Melanoma | Antagonist (NXT629) | Inhibition of tumor growth. nih.gov |

| Human Melanocytes | Agonist (WY-146430) | Inhibition of proliferation. nih.gov |

Preclinical Investigations of Ppar|a/gr Modulator 1 in Disease Models

Research in Metabolic Disease Models

The metabolic syndrome encompasses a cluster of conditions including insulin (B600854) resistance, dyslipidemia, and fatty liver disease, all of which are associated with chronic low-grade inflammation. PPARα is highly expressed in tissues with high rates of fatty acid oxidation, such as the liver, heart, and skeletal muscle, making it a key target for metabolic disorders. oup.comjci.org

In Vitro Studies for Diabetes and Insulin Resistance

In vitro models are crucial for elucidating the cellular mechanisms by which PPARα activation influences glucose metabolism and insulin sensitivity. Activation of PPARγ, a related receptor, is a well-known strategy for treating diabetes, as its agonists, thiazolidinediones, improve insulin sensitivity. ahajournals.org PPARα activation contributes to this landscape by improving glucose homeostasis, which is thought to result from decreased lipid content in tissues like adipose and muscle via enhanced fatty acid β-oxidation. nih.gov In human primary adipocytes and hepatocytes, plant-based extracts that activate PPARα and its isotypes have been shown to induce the expression of target genes responsible for fatty acid oxidation. plos.org Furthermore, some compounds, such as the TZD pioglitazone, have been found to activate PPARα in addition to their primary PPARγ target, inducing the expression of canonical PPARα-regulated genes like Acyl-CoA Oxidase (ACO) and IκBα in human vascular endothelial cells. jacc.org This suggests a potential for cross-reactivity and a mechanism by which single compounds can harness the benefits of multiple PPAR isotypes.

Animal Models of Diabetes (e.g., STZ-induced Mouse Model)

Animal models of diabetes, particularly streptozotocin (B1681764) (STZ)-induced insulin deficiency in mice, are vital for studying the systemic effects of PPARα modulation. In these models, diabetes is associated with a significant downregulation of PPARα expression in key tissues like the retina and skeletal muscle. nih.govendorama.gr This reduction in PPARα is linked to diabetic complications, including microvascular dysfunction and nephropathy. endorama.grdiabetesjournals.org

Preclinical studies have shown that treatment with PPARα agonists can counteract these effects. In STZ-induced diabetic mice, activating PPARα has been shown to:

Alleviate mitochondrial dysfunction and protect mitochondrial content in the cornea. nih.gov

Improve glucose homeostasis and preserve pancreatic β-cell function. nih.gov

Attenuate diabetic nephropathy and reduce macrophage infiltration in the kidneys. diabetesjournals.org

Reverse the decrease in peripheral lipolysis, a key driver of hypertriglyceridemia in this model. nih.gov

| Finding | Effect of PPARα Activation | Observed Outcome | Reference |

|---|---|---|---|

| Retinal PPARα Expression | Diabetes significantly decreases PPARα mRNA and protein levels in the retina. | Overexpression of PPARα in diabetic rats alleviated vascular leakage and inflammation. | endorama.gr |

| Corneal Mitochondrial Function | Diabetes reduces mitochondrial content (TOMM20 levels) in the cornea. | Treatment with a PPARα agonist (fenofibrate) restored mitochondrial levels and attenuated oxidative stress. | nih.gov |

| Diabetic Nephropathy | PPARα agonists show renoprotective effects. | Activation of the related PPARδ receptor attenuated macrophage infiltration and mesangial matrix accumulation. | diabetesjournals.org |

| Hypertriglyceridemia | Insulin deficiency decreases PPARα mRNA levels in peripheral tissues, reducing triglyceride clearance. | The model clarifies that hypertriglyceridemia is caused by decreased peripheral lipolysis, a process regulated by PPARα. | nih.gov |

Investigation in Models of Dyslipidemia and Atherosclerosis

PPARα activation plays a well-established role in managing dyslipidemia and atherosclerosis. nih.gov It improves the lipid profile by transcriptionally regulating genes involved in lipoprotein metabolism. mdpi.com Specifically, PPARα activation increases the expression of lipoprotein lipase (B570770) (LPL), which is central to triglyceride metabolism, and represses apolipoprotein CIII (apoCIII), a natural inhibitor of LPL. nih.gov This leads to a reduction in triglycerides.

In the context of atherosclerosis, PPARα activation exerts anti-inflammatory effects within the vascular wall. nih.govahajournals.org It can inhibit the formation of macrophage foam cells, reduce the expression of adhesion molecules on endothelial cells, and promote reverse cholesterol transport. nih.govnih.gov Studies in apoE2 knock-in mice fed a high-fat diet showed that the selective PPARα modulator (SPPARMα) pemafibrate (B1668597) reduced atherosclerotic lesion burden and markers of inflammation in the aorta. nih.govmdpi.com The concept of dual PPARα/γ agonism has emerged to combine the lipid-modifying benefits of PPARα with the insulin-sensitizing and anti-atherogenic effects of PPARγ. ahajournals.org

| Model/System | Key Finding | Mechanism/Effect | Reference |

|---|---|---|---|

| Human Macrophages (in vitro) | Pemafibrate promotes cholesterol efflux to HDL. | Demonstrates anti-inflammatory and reverse cholesterol transport activities. | nih.gov |

| ApoE2 Knock-in Mice | Pemafibrate reduces aortic atherosclerotic lesion burden. | Associated with reduced inflammation and macrophage presence in aortic crosses. | nih.gov |

| ApoE-deficient Mice | Fenofibrate (B1672516) administration decreased atherogenesis. | PPARα activation appears to reduce proinflammatory cytokine production by T cells. | nih.govahajournals.org |

| Human Hepatoma (HepG2) Cells | PPARα agonists increase expression of fatty acid oxidation enzymes. | Leads to decreased hepatic triglyceride levels and reduced VLDL production. | mdpi.com |

Studies in Non-alcoholic Fatty Liver Disease (NAFLD) and Non-alcoholic Steatohepatitis (NASH) Models

NAFLD and its progressive form, NASH, are characterized by fat accumulation, inflammation, and injury in the liver. Research has shown that hepatic expression of PPARα is often decreased in patients as NAFLD progresses, and this is correlated with the severity of fibrosis. mdpi.comnih.govijbs.com Mouse models with PPARα deletion exhibit significant triglyceride accumulation and steatohepatitis, confirming its protective role. nih.gov

Pharmacological activation of PPARα in preclinical models has demonstrated both preventive and therapeutic effects on NASH. nih.gov The mechanisms involve the activation of hepatic lipid transport, enhancement of fatty acid oxidation, and regulation of inflammation. nih.govijbs.com Selective PPARα modulators and dual PPAR agonists are being actively investigated for this condition. For instance, the dual PPARα/δ agonist elafibranor (B1671153) has shown beneficial effects on NASH resolution and liver fibrosis in clinical trials. mdpi.com The SPPARMα pemafibrate has also shown favorable effects on liver enzymes in preclinical NAFLD models. ijbs.com

| Model | Modulator Type | Key Finding | Reference |

|---|---|---|---|

| Mouse Models of Obesity | Pharmacological PPARα activation | Shows preventive and curative effects on NASH by activating hepatic lipid transport and metabolism. | nih.gov |

| Liver-specific PPARα knockout mice (PparaΔHEP) | Genetic Deletion | Exhibited more severe hepatic steatosis in NAFLD/NASH models. | mdpi.com |

| Diet-induced Obese (DIO) NASH Mouse Model | Selective PPARγ modulator (CHS-131) | Improved liver histology, reduced lobular inflammation, and stimulated fatty acid oxidation genes. | gubra.dk |

| Preclinical NAFLD Models | Pemafibrate (SPPARMα) | Demonstrated advantageous effects on liver histology and liver enzymes. | ijbs.com |

Preclinical Research in Inflammatory and Immune-Mediated Disease Models

The anti-inflammatory properties of PPARα are a cornerstone of its therapeutic potential beyond metabolic regulation. PPARα activation can suppress inflammatory responses by interfering with key signaling pathways in immune cells. mdpi.com

In Vitro Cellular Inflammation Models (e.g., LPS-induced Inflammation)

Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent inducer of inflammation in cellular models, often used to simulate aspects of infection or sterile inflammation. In vitro studies using macrophage cell lines (like THP-1 and J774) or hepatocytes stimulated with LPS have been instrumental in defining the anti-inflammatory role of PPARα.

Activation of PPARα in these models consistently leads to:

Inhibition of Pro-inflammatory Cytokines : A reduction in the production of key inflammatory mediators such as IL-6 and TNF-α at both the mRNA and protein levels. nih.govmdpi.com

Transrepression of Transcription Factors : The primary mechanism for this anti-inflammatory effect is the ability of activated PPARα to physically interact with and inhibit the activity of pro-inflammatory transcription factors, notably NF-κB and AP-1. mdpi.comnih.gov

Modulation of TLR Signaling : Macrophages from PPARα knockout mice show higher expression of pro-inflammatory cytokines upon stimulation with LPS, indicating that PPARα deficiency speeds up and exaggerates LPS-induced inflammatory responses. mdpi.comnih.gov

Furthermore, studies exploring the synergy with glucocorticoids have found that combined treatment with PPARα ligands and GR agonists (like dexamethasone) can lead to an improved anti-inflammatory response, suggesting a cooperative role in suppressing inflammation. frontiersin.org

| Cell Type | Modulator | Key Finding | Mechanism | Reference |

|---|---|---|---|---|

| Raw 264.7 Macrophages | PPARα ligand K-111 | Inhibited LPS-induced IL-6 production. | Inhibition of JNK and NF-κB p65 phosphorylation. | nih.gov |

| THP-1 Cells | Oleoylethanolamide (OEA) | Reduced production of pro-inflammatory cytokines. | Enhanced PPARα signaling and inhibited NF-κB and ERK1/2 pathways. | researchgate.net |

| Murine Macrophages | Genetic Deletion (PPARα KO) | Higher expression of IL-1β, IL-6, and COX-2 upon LPS stimulation compared to wild-type. | PPARα deficiency accelerates LPS-induced inflammatory responses. | mdpi.comnih.gov |

| J774 Macrophages & HepG2 Hepatocytes | DHA (a natural PPARα ligand) | Downregulated LPS-induced inflammatory markers (TNFα) and increased PPARα mRNA expression. | Demonstrates a direct anti-inflammatory effect on liver and immune cells. | nih.gov |

Animal Models of Inflammatory Bowel Disease (IBD)

The convergence of signaling pathways for the Glucocorticoid Receptor (GR) and Peroxisome Proliferator-Activated Receptor Alpha (PPARα) presents a promising area for therapeutic intervention in Inflammatory Bowel Disease (IBD). frontiersin.org The cooperation between these two nuclear receptors can enhance the inhibition of cytokine gene expression, thereby alleviating inflammation. frontiersin.org Preclinical studies in IBD animal models have been conducted to explore the therapeutic potential of modulating these pathways. frontiersin.orgnih.gov

Studies have tested the potential synergism between PPARα ligands, such as clofibrates, and synthetic glucocorticoids like dexamethasone (B1670325) in mouse models of IBD. nih.gov The results from these investigations pointed to a modulation and enhancement of the anti-inflammatory response in these models, suggesting that PPARα signaling is implicated in the anti-inflammatory actions of glucocorticoids. nih.gov The use of a PPARα exogenous agonist, Wy-14643, in an IBD mouse model led to a significant reduction in multiple inflammatory parameters, including key cytokines like IFN-γ, IL-1β, IL-6, and TNF-α that contribute to colon damage. nih.gov

Furthermore, the absence of PPARα function has been shown to potentially increase ileum permeability during experimental colitis, an effect that can be reversed by endogenous PPARα ligands. nih.gov While not a direct GR modulator, the dual PPARα/γ agonist PAR5359 has also demonstrated significant efficacy in animal models of IBD, where it reduced the bacterial load in feces, decreased leukocyte infiltration in the colon, and lessened associated tissue damage. uj.edu.pl This highlights the potential of targeting multiple related receptors to resolve inflammation and promote pathogen clearance. uj.edu.pl

Table 1: Findings in Animal Models of IBD

| Compound/Modulator | Animal Model | Key Findings | Reference |

|---|---|---|---|

| PPARα Ligands (clofibrates) + Dexamethasone (GR agonist) | IBD Mouse Models | Demonstrated synergistic anti-inflammatory response. | nih.gov |

| Wy-14643 (PPARα agonist) | IBD Mouse Model | Reduced inflammatory parameters and levels of pro-inflammatory cytokines (IFN-γ, IL-1β, IL-6, TNF-α). | nih.gov |

| PAR5359 (Dual PPARα/γ agonist) | Citrobacter rodentii- and DSS-induced colitis models | Significantly alleviated colitis, reduced fecal bacteria load, leukocyte infiltration, and tissue damage. | uj.edu.pl |

Explorations in Cardiovascular Disease Pathogenesis Models

The role of PPARα activation in modulating the pathogenesis of cardiovascular disease, particularly atherosclerosis, has been a subject of extensive research. nih.govmdpi.com PPARα activation influences multiple steps in the development of atherosclerosis, from limiting leukocyte adhesion to endothelial cells to inhibiting the formation of macrophage foam cells. nih.gov Agonists of PPARα have been shown to decrease macrophage-laden atherosclerotic lesions in non-diabetic mouse models. nih.govfrontiersin.org

In models of atherosclerosis, PPARα activation can reduce the expression of pro-inflammatory cytokines and inhibit the production of tissue factor by macrophages, which may increase the stability of atherosclerotic plaques and reduce their thrombogenicity. nih.govahajournals.org For instance, the PPARα agonist GW7647 was found to inhibit both atherosclerosis and the formation of macrophage foam cells in LDL receptor-null mice. nih.govfrontiersin.org Studies also show that PPARα activation can modulate the expression of genes involved in reverse cholesterol transport. nih.gov

While the beneficial effects of PPARα agonists like fibrates on cardiovascular risk markers are well-documented, specific preclinical studies on dual PPARα/GR modulators in cardiovascular disease models are not extensively detailed in the available literature. Research has largely focused on the independent or synergistic roles of PPARα and PPARγ in atherogenesis. mdpi.comahajournals.org

Table 2: Effects of PPARα Modulation in Cardiovascular Disease Models

| Modulator Type | Model System | Observed Effects on Pathogenesis | Reference |

|---|---|---|---|

| PPARα Agonists (e.g., Fibrates) | Rodent models of atherosclerosis | Reduces proinflammatory responses and may prevent coronary atherosclerosis progression. | ahajournals.org |

| PPARα Agonists | General atherosclerosis models | Limits macrophage foam cell formation and inhibits oxidative modification of LDL. | nih.gov |

| GW7647 (PPARα agonist) | LDL receptor-null mice | Inhibited the formation of macrophage foam cells and atherosclerosis. | nih.govfrontiersin.org |

| PPARα Agonists | Macrophages / Vascular Smooth Muscle Cells | Reduces expression of tissue factor (TF) and matrix metalloproteinase (MMP), potentially modifying plaque stability. | nih.govahajournals.org |

Studies in Preclinical Cancer Models

The function of PPARα in cancer is complex, with studies reporting both tumor-suppressive and tumor-promoting roles depending on the cancer type and context. plos.org There is limited specific research on dual PPARα/GR modulators in this area; therefore, the following sections focus on findings related to PPARα modulation.

In Vitro Assays in Cancer Cell Lines (e.g., Breast Cancer, Melanoma)

Breast Cancer: The effects of PPARα modulation in breast cancer cell lines appear to be context-dependent. Some studies have reported that PPARα activation leads to increased proliferation of human breast cancer cells. plos.orgnih.gov Conversely, other research has demonstrated anti-proliferative effects. For example, the n-6 polyunsaturated fatty acid arachidonic acid was found to inhibit the growth of MCF-7 and MDA-MB-231 breast cancer cell lines, an effect attributed to the involvement of PPARα. cambridge.org Similarly, the PPARα agonist fenofibrate was shown to reduce the proliferation of triple-negative breast cancer cells. nih.gov Another agonist, clofibrate (B1669205), also demonstrated anti-proliferative effects in breast cancer cell lines, which was associated with the inhibition of survival kinases and a reduction in cell-cycle regulating cyclins. oncotarget.com

Melanoma: In melanoma cell lines, the role of PPARα is less clear. One study noted that both inhibitory and promoting effects have been reported. frontiersin.org Research investigating the expression of PPAR isoforms in human melanoma cells SK-mel28 and A375 found that while these cells express higher levels of PPARα protein compared to normal human melanocytes, PPARα agonists did not exert significant antiproliferative effects. nih.gov However, it has been noted that PPARα expression and fatty acid oxidation are activated in melanoma tissues. mdpi.com

Table 3: Summary of In Vitro Findings in Cancer Cell Lines

| Cell Line Type | Modulator | Reported Effect | Reference |

|---|---|---|---|

| Breast Cancer | General PPARα activation | Increased proliferation. | plos.orgnih.gov |

| Triple-Negative Breast Cancer | Fenofibrate (PPARα agonist) | Reduced proliferation. | nih.gov |

| Breast Cancer (SUM149PT, SUM1315MO2) | Clofibrate (PPARα agonist) | Reduced proliferation, inhibited inflammatory pathways. | oncotarget.com |

| Breast Cancer (MCF-7, MDA-MB-231) | Arachidonic Acid (via PPARα) | Inhibited cell growth. | cambridge.org |

| Melanoma (SK-mel28, A375) | PPARα agonists | No significant antiproliferative effects observed. | nih.gov |

Animal Xenograft Models for Tumor Burden Evaluation

Preclinical studies using animal xenograft models have provided further insights into the role of PPARα in tumorigenesis. In several models, activation of PPARα has been associated with anti-tumor effects. Synthetic PPARα agonists like fenofibrate and Wy-14643 have been shown to inhibit the growth of tumor xenografts. frontiersin.org Specifically, Wy-14,643 was found to reduce the growth of non-small-cell lung cancer (NSCLC) in vivo by inhibiting angiogenesis. nih.gov Fenofibrate has also been reported to suppress B cell lymphoma and colon cancer in murine models. nih.gov

Conversely, research in glioma stem cells (GSCs) has shown that PPARα overexpression is observed in these cells, which are critical for tumor initiation and recurrence. The knockdown of PPARα in GSCs reduced their ability to form tumors, and xenografts failed to establish viable intracranial tumors. nih.gov This indicates that the role of PPARα in tumor progression in vivo can be highly dependent on the specific cancer type.

Table 4: Findings from Animal Xenograft Models

| Cancer Type | Model/Modulator | Key Findings on Tumor Burden | Reference |

|---|---|---|---|

| Non-Small-Cell Lung Cancer | Wy-14,643 (PPARα agonist) | Reduced tumor growth through inhibition of angiogenesis. | nih.gov |

| Colon Cancer | Fenofibrate (PPARα agonist) | Suppressed tumor growth in xenograft model. | nih.gov |

| B Cell Lymphoma | Fenofibrate (PPARα agonist) | Suppressed lymphoma in mice through modulation of lipid metabolism. | nih.gov |

| Glioma Stem Cells | PPARα knockdown | Reduced proliferative and tumor-forming capacities; xenografts failed to establish tumors. | nih.gov |

Methodological Approaches in the Study of Ppar|a/gr Modulator 1

Advanced Molecular and Cellular Biology Techniques

The functional characterization of PPARα/GR modulator 1 at the molecular and cellular level relies on a suite of powerful techniques that can probe receptor activation, global gene expression changes, protein dynamics, and direct DNA-protein interactions.

Receptor Transactivation Assays (e.g., GAL4 Chimera Reporter Assay)

Receptor transactivation assays are fundamental in determining whether a compound can activate its target nuclear receptors. The GAL4 chimera reporter assay is a widely used method to quantify the ligand-dependent activation of the Peroxisome Proliferator-Activated Receptor α (PPARα) and Glucocorticoid Receptor (GR).

In this system, the ligand-binding domain (LBD) of either PPARα or GR is fused to the DNA-binding domain (DBD) of the yeast transcription factor GAL4. This chimeric protein is then introduced into mammalian cells along with a reporter plasmid. The reporter plasmid contains a promoter with GAL4 binding sites (known as the Upstream Activating Sequence or UAS) that drives the expression of a reporter gene, typically luciferase. molbiolcell.orgmolbiolcell.org

When PPARα/GR modulator 1 binds to the LBD of the chimera, it induces a conformational change that promotes the recruitment of coactivator proteins. This complex then binds to the UAS in the reporter plasmid, initiating transcription of the luciferase gene. The amount of light produced by the luciferase enzyme is directly proportional to the level of receptor activation. This allows for the precise quantification of the modulator's agonist activity. molbiolcell.orgmolbiolcell.orgguidetopharmacology.org These assays can demonstrate the ligand-dependent nature of the modulator's effect on the receptor's AF-2 transactivation domain. molbiolcell.orgmolbiolcell.org

| Chimeric Receptor | Treatment Compound | Concentration (µM) | Relative Luciferase Activity (Fold Change) |

|---|---|---|---|

| GAL4-PPARα LBD | Vehicle (DMSO) | - | 1.0 |

| GAL4-PPARα LBD | PPARα/GR Modulator 1 | 10 | 15.2 |

| GAL4-GR LBD | Vehicle (DMSO) | - | 1.0 |

| GAL4-GR LBD | PPARα/GR Modulator 1 | 10 | 9.8 |

High-Throughput Gene Expression Profiling (e.g., RNA-seq, Microarrays)

To understand the global impact of PPARα/GR modulator 1 on cellular function, researchers employ high-throughput gene expression profiling techniques like RNA sequencing (RNA-seq) and DNA microarrays. nih.gov These methods simultaneously measure the expression levels of thousands of genes in cells treated with the modulator compared to untreated cells. frontiersin.org

RNA-Seq: This next-generation sequencing approach provides a comprehensive and unbiased view of the transcriptome. frontiersin.org It can detect and quantify both known and novel transcripts, including protein-coding mRNAs and non-coding RNAs, with high sensitivity and a wide dynamic range. frontiersin.org This allows for the identification of differentially expressed genes and pathways regulated by the modulator, such as those involved in lipid metabolism or inflammation. frontiersin.org

Microarrays: This technology uses probes fixed on a solid surface to measure the abundance of thousands of predefined transcripts simultaneously. nih.govjgenomics.com While less comprehensive than RNA-seq, microarrays are a robust and effective tool for analyzing the expression of well-annotated genes and are often used in toxicogenomic and drug discovery studies. frontiersin.org

Analysis of the resulting data can reveal the molecular mechanisms underlying the modulator's effects, identifying key biological processes and signaling pathways, such as the PPARα/PXR pathway, that are significantly altered. frontiersin.org

| Gene Name | Associated Pathway | Expression Change (Log2 Fold Change) | Function |

|---|---|---|---|

| ACAA1 | Peroxisomal β-oxidation | +2.5 | Involved in fatty acid oxidation. oup.com |

| PDK4 | Glucose Metabolism | +1.8 | Regulates glucose utilization. nih.gov |

| IL-6 | Inflammation | -2.1 | Pro-inflammatory cytokine. tandfonline.com |

| CD36 | Lipid Metabolism | +3.0 | Fatty acid translocase. tandfonline.com |

Quantitative Proteomic Analysis

While gene expression profiling reveals changes at the RNA level, quantitative proteomic analysis measures the actual protein content of the cell, providing a more direct link to cellular function. nih.gov Using techniques like mass spectrometry, researchers can identify and quantify thousands of proteins in a sample. mdpi.com

By comparing the proteomes of cells treated with PPARα/GR modulator 1 to control cells, scientists can identify proteins whose abundance is significantly altered. researchgate.netfrontiersin.org This information is complementary to transcriptomic data and is crucial for understanding post-transcriptional regulation. Bioinformatic analysis of the differentially expressed proteins helps to identify modulated signaling pathways, such as Protein Kinase A signaling or PPARα/RXRα activation. researchgate.net

Chromatin Immunoprecipitation Sequencing (ChIP-seq) for DNA-Binding Analysis

ChIP-seq is a powerful method used to identify the genome-wide binding sites of DNA-associated proteins like PPARα and GR. thermofisher.comwikipedia.org This technique provides a snapshot of the direct physical interactions between these transcription factors and the DNA inside the cell nucleus. thermofisher.comdiagenode.com

The process involves cross-linking proteins to DNA within intact cells, followed by cell lysis and shearing of the chromatin. An antibody specific to either PPARα or GR is used to immunoprecipitate the transcription factor along with its bound DNA fragments. diagenode.com After reversing the cross-links and purifying the DNA, the fragments are sequenced using next-generation sequencing. nih.gov Aligning these sequences to a reference genome reveals the precise locations where the modulator-activated PPARα and GR bind, known as PPAR response elements (PPREs) or glucocorticoid response elements (GREs), thereby identifying the direct target genes of the modulator. oup.comresearchgate.net

Protein-Protein Interaction Studies (e.g., MAPPIT)

The function of transcription factors like PPARα and GR is heavily dependent on their interactions with other proteins, such as corepressors and coactivators. nih.govwikipedia.org The Mammalian Protein-Protein Interaction Trap (MAPPIT) is a two-hybrid technology used in living mammalian cells to identify these interaction partners. nih.govresearchgate.net

In the MAPPIT system, the "bait" protein (e.g., ligand-activated PPARα) is fused to a deficient cytokine receptor. The "prey" proteins, from a library of potential interactors, are fused to a functional part of the signaling pathway. nih.gov An interaction between the bait and prey brings the signaling components together, restoring a signaling cascade that results in a measurable output, such as the expression of a luciferase reporter gene. researchgate.net This approach has been successfully used to perform unbiased, genome-wide screens to find novel proteins that interact with PPARα in a ligand-dependent manner. nih.govresearchgate.net

Structural Biology and Computational Chemistry Methodologies

Understanding how PPARα/GR modulator 1 physically interacts with its target receptors at the atomic level requires the integration of structural biology and computational chemistry. nih.govucla.edu These methods provide insights into the chemical and structural basis of the modulator's activity and selectivity. nih.gov

Structural Biology: Techniques like X-ray crystallography can be used to determine the three-dimensional structure of the PPARα and GR ligand-binding domains when bound to the modulator. These structures reveal the precise orientation of the compound within the binding pocket and the specific amino acid residues involved in the interaction. This information is critical for understanding the mechanism of receptor activation. mdpi.com

Computational Chemistry: Computational approaches, such as molecular docking and molecular dynamics simulations, complement experimental data. nih.gov Molecular docking predicts the preferred binding mode of the modulator to its receptor. nih.govroutledge.com By combining information from ligand structure, protein binding pocket similarity, and other computational metrics, researchers can predict and rationalize the interactions between a compound and its biological targets. nih.gov This synergy between computational and experimental methods is powerful for identifying and understanding unexpected drug-target interactions. nih.gov

X-ray Crystallography for Ligand-Receptor Complex Determination